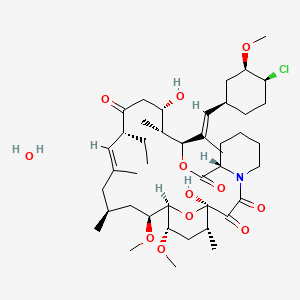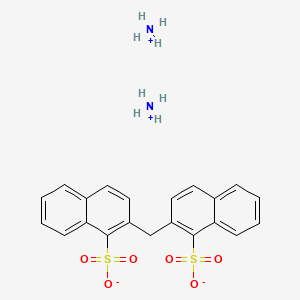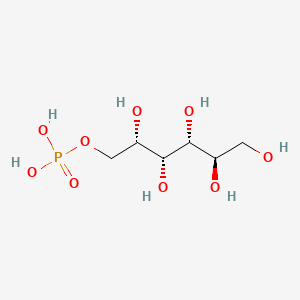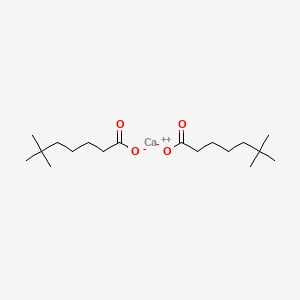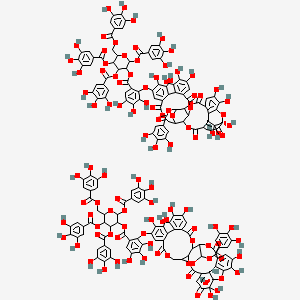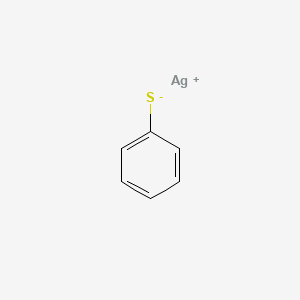
silver;benzenethiolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silver benzenethiolate is a compound formed by the interaction of silver ions with benzenethiolate anions. It is known for its unique chemical properties and potential applications in various fields, including materials science, catalysis, and nanotechnology. The compound is characterized by strong chemical bonding between silver and sulfur atoms, which contributes to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Silver benzenethiolate can be synthesized through the reaction of silver nitrate with benzenethiol in the presence of a suitable solvent. The typical procedure involves dissolving silver nitrate in water or ethanol and then adding benzenethiol to the solution. The reaction is usually carried out at room temperature, and the product is precipitated out as a solid. The solid is then filtered, washed, and dried to obtain pure silver benzenethiolate .
Industrial Production Methods
In industrial settings, the production of silver benzenethiolate may involve more sophisticated techniques to ensure high purity and yield. One common method is the use of silver chlorobromide nanocubes as a sacrificial template. These nanocubes react with benzenethiol to form hollow nanoshells of silver benzenethiolate. This method allows for precise control over the size and morphology of the resulting product .
Análisis De Reacciones Químicas
Types of Reactions
Silver benzenethiolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silver sulfide and other sulfur-containing compounds.
Reduction: Under certain conditions, it can be reduced to elemental silver and benzenethiol.
Substitution: It can participate in substitution reactions where the benzenethiolate group is replaced by other ligands
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Various ligands, such as phosphines or amines, can be used to replace the benzenethiolate group
Major Products Formed
Oxidation: Silver sulfide and other sulfur oxides.
Reduction: Elemental silver and benzenethiol.
Substitution: Silver complexes with different ligands
Aplicaciones Científicas De Investigación
Silver benzenethiolate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of silver nanoparticles and other silver-based materials.
Medicine: It is explored for its antibacterial properties and potential use in medical devices.
Industry: It is used in catalysis, particularly in reactions involving sulfur-containing compounds .
Mecanismo De Acción
The mechanism of action of silver benzenethiolate involves the interaction of silver ions with biological molecules. Silver ions can disrupt bacterial cell membranes, leading to cell death. The benzenethiolate group enhances the stability and solubility of the compound, allowing for better interaction with target molecules. The molecular targets include bacterial proteins and enzymes, which are inhibited by the presence of silver ions .
Comparación Con Compuestos Similares
Similar Compounds
Silver sulfide: Similar in terms of silver-sulfur bonding but differs in structure and reactivity.
Silver benzeneselenolate: Similar structure but contains selenium instead of sulfur, leading to different chemical properties.
Uniqueness
Silver benzenethiolate is unique due to its strong chemical bonding between silver and sulfur, which imparts high stability and reactivity. Its ability to form well-defined nanostructures makes it particularly valuable in nanotechnology and materials science .
Conclusion
Silver benzenethiolate is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable material for research and development in multiple fields.
Propiedades
Número CAS |
22758-12-9 |
|---|---|
Fórmula molecular |
C6H5AgS |
Peso molecular |
217.04 g/mol |
Nombre IUPAC |
silver;benzenethiolate |
InChI |
InChI=1S/C6H6S.Ag/c7-6-4-2-1-3-5-6;/h1-5,7H;/q;+1/p-1 |
Clave InChI |
ZEQWBAHTKDTINN-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)[S-].[Ag+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


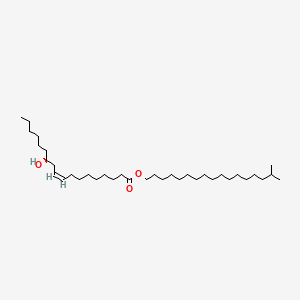
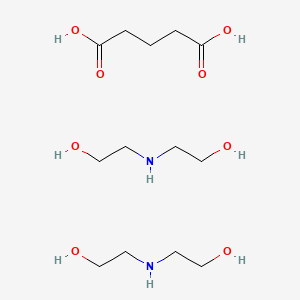

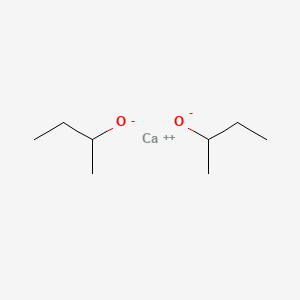

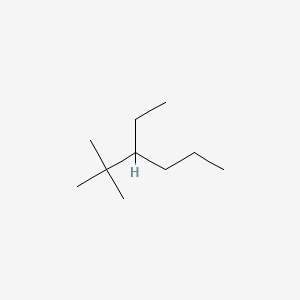
![4-[(Dimethylamino)methyl]-2-methoxy-5-nitroaniline](/img/structure/B12652335.png)
